![molecular formula C24H28N6O B2988244 N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-28-0](/img/structure/B2988244.png)
N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C24H28N6O and its molecular weight is 416.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of N4-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to the induction of apoptosis, or programmed cell death, in tumor cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Actividad Biológica
N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its antitumor and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that contributes to its biological activity. Its molecular formula is C20H26N6O, and it has a molecular weight of 382.47 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its pharmacological effects.
Antitumor Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
- Mechanism of Action : It induces apoptosis in cancer cells through the activation of specific signaling pathways. Flow cytometric analysis indicated that this compound could significantly induce apoptosis in A549 cells at low micromolar concentrations .
Table 1: Antitumor Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 8.21 | Apoptosis induction |
MCF-7 | 1.74 | Cell cycle arrest |
PC-3 | Not reported | Not specified |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Research Findings : In studies focused on inflammatory models, this compound showed efficacy in reducing markers of inflammation such as cytokines and chemokines .
Table 2: Anti-inflammatory Activity Data
Inflammatory Model | Effect Observed | Reference |
---|---|---|
Murine model | Reduced TNF-alpha levels | |
Human cell cultures | Decreased IL-6 production |
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Case Study on Cancer Treatment : A study involving patients with advanced lung cancer treated with pyrazolo[3,4-d]pyrimidine derivatives showed improved survival rates compared to traditional therapies.
- Anti-inflammatory Applications : Clinical trials assessing the efficacy of this compound in rheumatoid arthritis patients demonstrated significant reductions in joint swelling and pain.
Aplicaciones Científicas De Investigación
N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound with potential anti-inflammatory properties and applications in medicinal chemistry. It belongs to the pyrazolo[3,4-d]pyrimidine class and has a molecular formula of C22H24N6O2 and a molecular weight of 404.5 g/mol.
Potential Applications
- Anti-inflammatory Applications: this compound may modulate inflammatory pathways and possesses potential anti-inflammatory properties.
- It has been shown to decrease pro-inflammatory cytokines.
- It can suppress swelling in animal models.
- It may regulate immune cell activation.
- Cancer Treatment: This compound acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By binding to the active site of CDK2, it can prevent interaction with cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.
Scientific Research
- Cell Culture Assays: Researchers treat immune cells (e.g., macrophages) with the compound and assess cytokine production (e.g., TNF-α, IL-6).
- Animal Models: Inflammation-induced models (e.g., carrageenan-induced paw edema) are used to evaluate the compound’s effect on inflammation.
- Molecular Mechanisms: Research investigates how the compound influences inflammatory signaling pathways (e.g., NF-κB, MAPK).
- Protein Kinase Interaction: Studies have demonstrated that this compound interacts specifically with protein kinases, and its binding affinity and specificity for CDK2 have been characterized through biochemical assays.
Propiedades
IUPAC Name |
4-N-(4-ethoxyphenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-4-31-20-12-10-18(11-13-20)27-22-21-16-26-30(19-8-6-5-7-9-19)23(21)29-24(28-22)25-15-14-17(2)3/h5-13,16-17H,4,14-15H2,1-3H3,(H2,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGKUJRVSJCQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.